N-[3-(aminocarbonyl)-4-(2,4-dichlorophenyl)-2-thienyl]tetrahydro-2-furancarboxamide is a vinylogous urea identified as an inhibitor of the ribonuclease H (RNase H) activity of HIV-1 and HIV-2 reverse transcriptase (RT). [] It was discovered through high-throughput screening of the National Cancer Institute's libraries of synthetic and natural compounds. [] This compound shares a 3-CONH2-substituted thiophene ring with another identified RNase H inhibitor, 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide, but is otherwise structurally unrelated. [] This has led to research examining a larger series of vinylogous ureas, including N-[3-(aminocarbonyl)-4-(2,4-dichlorophenyl)-2-thienyl]tetrahydro-2-furancarboxamide, to better define the pharmacophore and understand the contributions of various functional groups to their potency as RNase H inhibitors. []
N-[3-(aminocarbonyl)-4-(2,4-dichlorophenyl)-2-thienyl]tetrahydro-2-furancarboxamide inhibits the RNase H activity of HIV-1 and HIV-2 reverse transcriptase. [] Studies suggest that it interacts with the RNase H domain in a mutually exclusive manner with the active-site hydroxytropolone RNase H inhibitor β-thujaplicinol. [] Mass spectrometric protein footprinting indicates that binding affects residues Cys280 and Lys281 in helix I of the thumb subdomain of the p51 subunit. [] This suggests that the compound may bind to a region distinct from the active site of the RNase H domain, potentially interfering with substrate binding or enzyme conformation. [] Single-molecule spectroscopy studies further indicate that vinylogous ureas, including N-[3-(aminocarbonyl)-4-(2,4-dichlorophenyl)-2-thienyl]tetrahydro-2-furancarboxamide, can alter the orientation of reverse transcriptase on RNA-DNA hybrids, impacting the process of plus-strand DNA synthesis. []
N-[3-(aminocarbonyl)-4-(2,4-dichlorophenyl)-2-thienyl]tetrahydro-2-furancarboxamide is a research tool for studying the mechanism of HIV-1 and HIV-2 reverse transcriptase RNase H activity. [, ] It provides insights into the structural features necessary for RNase H inhibition and may serve as a lead compound for developing novel anti-HIV therapeutics targeting this enzymatic activity. [, ]
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8